2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, a methyl group attached to the nitrogen atom, and an amine group at position 4. Pyrrolopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the chlorination of pyrrolopyrimidine derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the synthesis can begin with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by chlorination and methylation steps. The process may be optimized for higher yields and purity, using techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, methylamine, and other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its biological activities, including its effects on cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound for investigating biological pathways and molecular targets involved in various diseases.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and survival. This inhibition can result in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another pyrrolopyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of chlorine atoms and a methyl group enhances its potential as a versatile building block for the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C7H6Cl2N4 |
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Molecular Weight |
217.05 g/mol |
IUPAC Name |
2,5-dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6Cl2N4/c1-10-5-4-3(8)2-11-6(4)13-7(9)12-5/h2H,1H3,(H2,10,11,12,13) |
InChI Key |
JAYPLLXJEVITQT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=C1C(=CN2)Cl)Cl |
Origin of Product |
United States |
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